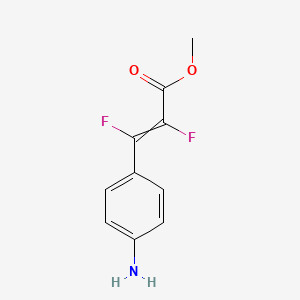
Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the 4-aminophenyl derivative, which is then subjected to a series of reactions to introduce the difluoroprop-2-enoate moiety. Key steps include:
Nitration and Reduction: The starting material, 4-nitrobenzene, is nitrated and then reduced to form 4-aminobenzene.
Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST).
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroprop-2-enoate moiety is particularly reactive, allowing the compound to participate in various biochemical pathways. These interactions can modulate the activity of specific proteins, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-nitrophenyl)-2,3-difluoroprop-2-enoate
- Methyl 3-(4-hydroxyphenyl)-2,3-difluoroprop-2-enoate
- Methyl 3-(4-methoxyphenyl)-2,3-difluoroprop-2-enoate
Uniqueness
Methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate is unique due to the presence of both amino and difluoroprop-2-enoate groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
CAS No. |
61855-60-5 |
|---|---|
Molecular Formula |
C10H9F2NO2 |
Molecular Weight |
213.18 g/mol |
IUPAC Name |
methyl 3-(4-aminophenyl)-2,3-difluoroprop-2-enoate |
InChI |
InChI=1S/C10H9F2NO2/c1-15-10(14)9(12)8(11)6-2-4-7(13)5-3-6/h2-5H,13H2,1H3 |
InChI Key |
OWACLUPYTPABCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C(C1=CC=C(C=C1)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















